molecular formula C40H53BrFN9O13 B8198341 N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide

Cat. No.: B8198341
M. Wt: 966.8 g/mol
InChI Key: BVQZWOPTIZSOAW-UHFFFAOYSA-N
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Description

PROTAC IDO1 Degrader-1 is a potent degrader of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the immune escape of tumors. This compound hijacks IDO1 to Cereblon E3 ligase, leading to its ubiquitination and subsequent degradation . It has shown significant potential in improving the tumor-killing activity of chimeric antigen receptor-modified T (CAR-T) cells .

Preparation Methods

The synthesis of PROTAC IDO1 Degrader-1 involves the conjugation of a known IDO1 inhibitor, such as epacadostat, with a Cereblon ligand like pomalidomide. The synthetic route typically includes multiple steps of organic synthesis, including coupling reactions and purification processes . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

PROTAC IDO1 Degrader-1 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PROTAC IDO1 Degrader-1 has a wide range of scientific research applications:

Comparison with Similar Compounds

PROTAC IDO1 Degrader-1 is unique in its ability to specifically target and degrade IDO1. Similar compounds include other PROTACs targeting different proteins, such as:

These compounds share a similar mechanism of action but differ in their target proteins and specific applications.

Properties

IUPAC Name

N'-(3-bromo-4-fluorophenyl)-4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethylamino]-N-hydroxy-1,2,5-oxadiazole-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53BrFN9O13/c41-29-26-27(4-5-30(29)42)46-37(48-56)35-36(50-64-49-35)45-9-8-43-10-12-57-14-16-59-18-20-61-22-24-63-25-23-62-21-19-60-17-15-58-13-11-44-31-3-1-2-28-34(31)40(55)51(39(28)54)32-6-7-33(52)47-38(32)53/h1-5,26,32,43-44,56H,6-25H2,(H,45,50)(H,46,48)(H,47,52,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQZWOPTIZSOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCOCCOCCNCCNC4=NON=C4C(=NC5=CC(=C(C=C5)F)Br)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53BrFN9O13
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

966.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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